Metopimazine Acid-d6
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Overview
Description
Metopimazine Acid-d6 is a deuterated form of Metopimazine Acid, which is a major metabolite of Metopimazine. Metopimazine is a phenothiazine derivative and a potent dopamine D2 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting, including those induced by chemotherapy. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.
Mechanism of Action
Target of Action
Metopimazine Acid-d6, a derivative of Metopimazine, primarily targets D2/D3 dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain. This compound also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors .
Mode of Action
This compound acts as a potent antagonist of the D2/D3 dopamine receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain. This antagonistic action is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
It is known that the compound’s action on d2/d3 dopamine receptors can influence various downstream effects, including the regulation of motor control and reward mechanisms in the brain .
Pharmacokinetics
Metopimazine undergoes high first-pass metabolism, producing this compound as the major circulating metabolite in humans . The formation of this compound is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of this compound, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of this compound .
Result of Action
The primary result of this compound’s action is its antiemetic effect , which is used to treat nausea and vomiting . This effect is thought to be due to its antagonistic action on D2/D3 dopamine receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function, as its metabolism primarily involves liver enzymes . .
Biochemical Analysis
Biochemical Properties
Metopimazine Acid-d6, like its parent compound Metopimazine, is likely to interact with various enzymes and proteins. Metopimazine is known to have a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . These interactions play a crucial role in its antiemetic properties .
Cellular Effects
Metopimazine, its parent compound, exerts its antiemetic effects via the chemoreceptor trigger zone . It’s reasonable to hypothesize that this compound might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound’s mechanism of action at the molecular level is likely similar to that of Metopimazine. Metopimazine is a potent D2/D3 dopamine receptor antagonist . It also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism . These interactions contribute to its antiemetic effects .
Temporal Effects in Laboratory Settings
Metopimazine is known to undergo high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . This suggests that the effects of this compound could change over time due to metabolic processes.
Metabolic Pathways
This compound is primarily metabolized by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine Acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine Acid .
Transport and Distribution
Metopimazine is known to cross the blood-brain barrier to a limited extent . This could suggest potential transport and distribution mechanisms for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Metopimazine Acid-d6 involves several steps:
Starting Material: The synthesis begins with 2-nitro-4-methylsulfonyl thiophenol.
Hydrogenation Reduction: This compound undergoes hydrogenation reduction to yield 2-amino-4-methylsulfonyl thiophenol.
C-N/C-S Coupling Reaction: The resulting product is then subjected to a C-N/C-S coupling reaction with o-dichlorobenzene or o-difluorobenzene in the presence of an iron salt catalyst and N,N,N’,N’-tetramethyl-1,8-naphthalenediamine as a ligand.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of iron salt as a catalyst helps in reducing heavy metal residues, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Metopimazine Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: It can be reduced to yield corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium caroate is commonly used for oxidation reactions.
Reduction: Hydrogenation reduction typically employs hydrogen gas and a suitable catalyst.
Substitution: Various halogenated benzenes can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Amines.
Substitution: Phenothiazine derivatives with different substituents.
Scientific Research Applications
Metopimazine Acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical studies to trace metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving dopamine receptor interactions and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Metopimazine in the body.
Industry: Applied in the development of antiemetic drugs and in quality control processes for pharmaceutical products .
Comparison with Similar Compounds
Metoclopramide: Another dopamine D2 receptor antagonist used as an antiemetic. Unlike Metopimazine, it also interacts with serotonin 5-HT3 and 5-HT4 receptors.
Domperidone: A dopamine D2 receptor antagonist with peripheral selectivity, similar to Metopimazine, but with a different cardiovascular profile.
Prochlorperazine: A phenothiazine derivative with antiemetic properties, but with a higher propensity to cross the blood-brain barrier, leading to central side effects
Uniqueness of Metopimazine Acid-d6: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. Its peripheral selectivity and minimal central side effects also distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)/i4D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-NPUHHBJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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